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Imidazo[1,2-b]pyridazine derivative 4

Cat. No.: B10833593
M. Wt: 428.4 g/mol
InChI Key: JSJOUFCSIYXYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-b]pyridazine derivative 4, specifically identified as 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, is a high-performance compound developed for Alzheimer's disease (AD) research. It exhibits exceptional binding affinity for synthetic aggregates of Aβ 1–40 amyloid plaques, with a reported K i value of 11.0 nM . This high affinity makes it a promising candidate for the development of novel positron emission tomography (PET) radiotracers aimed at imaging Aβ plaques in the living brain, a key pathological signature of AD . The compound was designed as an isosteric analogue of IMPY, where the replacement of an aryl CH group with an imino group on the six-membered heterocyclic ring was a strategic modification to reduce overall ligand lipophilicity . This reduction in lipophilicity is anticipated to decrease nonspecific binding, thereby potentially improving the target-to-background ratio in plaque labeling of AD brain tissue compared to other derivatives . Imidazo[1,2-b]pyridazine derivatives are recognized as privileged scaffolds in medicinal chemistry, with applications extending beyond neuroscience to include potent kinase inhibition . This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22F2N6O2 B10833593 Imidazo[1,2-b]pyridazine derivative 4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

IUPAC Name

N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)17-2-1-8-28(17)19-6-5-18-24-11-20(29(18)26-19)25-21(31)27-9-7-14(30)12-27/h3-6,10-11,14,17,30H,1-2,7-9,12H2,(H,25,31)

InChI Key

JSJOUFCSIYXYAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NN3C(=NC=C3NC(=O)N4CCC(C4)O)C=C2)C5=C(C=CC(=C5)F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 B Pyridazine Derivative 4

Established Synthetic Routes to Imidazo[1,2-b]pyridazine (B131497) Scaffolds

The construction of the imidazo[1,2-b]pyridazine core and its subsequent derivatization are primarily achieved through a combination of cyclocondensation reactions to form the bicyclic system, followed by transition-metal-catalyzed cross-coupling reactions and nucleophilic displacement reactions to introduce various substituents.

Cyclocondensation Reactions for Core Formation

The fundamental approach to constructing the imidazo[1,2-b]pyridazine scaffold involves the cyclocondensation of an aminopyridazine with an α-haloketone. nih.gov This reaction, often carried out under mild basic conditions using reagents like sodium bicarbonate, provides a direct route to the fused heterocyclic system. nih.gov The presence of a halogen on the pyridazine (B1198779) ring has been noted to facilitate the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov This is because, in 3-aminopyridazine (B1208633), the ring nitrogen that is not adjacent to the amino group is the most nucleophilic, and alkylation by the α-bromoketone preferentially occurs at this site, which can hinder the desired cyclization. nih.gov

More recent methodologies have also explored copper-catalyzed oxidative cyclization of haloalkynes as a one-pot synthesis for 2-halo-substituted imidazo[1,2-b]pyridazines. researchgate.net Additionally, variations in the cyclocondensation approach have been developed, such as the reaction of ethyl 6-amino-5-methylpyridazine-3-carboxylate with chloroacetone to yield ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate. mdpi.com

Palladium-Catalyzed Cross-Coupling Strategies for Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,2-b]pyridazine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods offer a high degree of control and allow for the introduction of a wide range of substituents onto the heterocyclic core.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for the derivatization of imidazo[1,2-b]pyridazines. researchgate.netresearchgate.net This reaction is valued for its mild reaction conditions and the commercial availability of a diverse range of boronic acids and their derivatives. An efficient one-pot selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, and benzylation, showcasing the power of this methodology in building molecular complexity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Imidazo[1,2-b]pyridazine Scaffolds

Starting MaterialCoupling PartnerCatalyst SystemProductReference
6-Chloroimidazo[1,2-b]pyridazine derivativeArylboronic acidPd(OAc)₂/ligand6-Aryl-imidazo[1,2-b]pyridazine derivative researchgate.net
3,6-Dihaloimidazo[1,2-a]pyrazineArylboronic acidPalladium catalyst3,6-Diaryl-imidazo[1,2-a]pyrazine nih.gov

Beyond the Suzuki-Miyaura coupling, a variety of other transition-metal-catalyzed reactions are employed for the functionalization of imidazo[1,2-b]pyridazines. researchgate.net These include:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst, to form C(sp²)-C(sp) bonds. researchgate.netmdpi.comwikipedia.org It is a valuable tool for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine core. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netwikipedia.org This reaction has been utilized for the vinylation of imidazo[1,2-b]pyridazine systems. researchgate.net

Negishi Coupling: The Negishi coupling reaction couples organic halides or triflates with organozinc compounds, typically using a palladium or nickel catalyst. researchgate.netwikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form carbon-carbon bonds. researchgate.netwikipedia.org It is one of the earliest developed cross-coupling methods. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. researchgate.netorganic-chemistry.orgwikipedia.org

Table 2: Overview of Transition-Metal Catalyzed Functionalizations

ReactionCoupling PartnersCatalystBond FormedReference
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd/CuC(sp²)-C(sp) researchgate.netwikipedia.org
HeckUnsaturated Halide + AlkenePdC=C researchgate.netwikipedia.org
NegishiOrganic Halide + OrganozincPd or NiC-C researchgate.netwikipedia.org
KumadaOrganic Halide + Grignard ReagentNi or PdC-C researchgate.netwikipedia.org
StilleOrganic Halide + OrganotinPdC-C researchgate.netorganic-chemistry.org

Nucleophilic Displacement Reactions for Substituent Introduction

Nucleophilic displacement reactions provide a straightforward method for introducing various functional groups onto the imidazo[1,2-b]pyridazine scaffold, particularly at positions activated for such transformations. An appropriately substituted pyridazine ring lends itself well to the attachment of different groups via heteroaromatic nucleophilic displacement. nih.gov For instance, a chlorine atom on the pyridazine ring can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new substituents.

Specific Synthesis of Imidazo[1,2-b]pyridazine Derivative 4

The synthesis of 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, referred to as derivative 4 , has been reported and serves as a specific example of the application of the synthetic methodologies discussed. nih.gov

The construction of the imidazo[1,2-b]pyridazine backbone of derivative 4 is achieved through a condensation reaction. nih.gov The key starting materials for this synthesis are a 3-amino-6-halopyridazine and an α-bromoketone. nih.gov Specifically, the synthesis involves the reaction of 3-amino-6-chloropyridazine with 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one. This cyclocondensation reaction, carried out under mild basic conditions, forms the core bicyclic structure. nih.gov

Following the formation of the 6-chloro-2-(4'-(dimethylamino)phenyl)imidazo[1,2-b]pyridazine intermediate, the 6-methylthio group is introduced via a nucleophilic displacement reaction. The chlorine atom at the 6-position is displaced by a methylthiolate nucleophile, typically generated from sodium methanethiolate. This substitution reaction yields the final product, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4 ). nih.gov

Development of Novel and Efficient Synthetic Approaches for this compound

The synthesis of imidazo[1,2-b]pyridazine derivatives, including 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (Derivative 4), has traditionally been achieved through the condensation reaction of an appropriate α-bromoketone with a 3-amino-6-halopyridazine. nih.gov This foundational method involves a mild basic condition, typically using sodium bicarbonate, to facilitate the formation of the imidazo[1,2-b]pyridazine backbone. nih.gov However, recent research has focused on developing more efficient, environmentally friendly, and scalable synthetic methodologies. These novel approaches leverage principles of green chemistry, alternative energy sources like microwaves, and advanced chemical engineering concepts such as flow chemistry to improve upon traditional synthetic routes.

The application of green chemistry principles to the synthesis of imidazo[1,2-b]pyridazines aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. A significant advancement is the use of water as a green solvent, replacing traditional volatile organic solvents. rsc.orgrsc.org Research has demonstrated a one-pot synthesis protocol for benzo mdpi.comumich.eduimidazo[1,2-b]pyridazines that successfully utilizes water as the reaction medium. rsc.orgrsc.org

Furthermore, alternative energy sources like ultrasound have been employed to promote these syntheses. Ultrasound-assisted methods can significantly enhance reaction efficiency, often leading to excellent yields in very short reaction times without the need for metal catalysts or bases. organic-chemistry.orgorganic-chemistry.org These protocols exemplify the shift towards more sustainable and cost-effective chemical manufacturing. nih.gov

Table 1: Application of Green Chemistry Principles in Imidazo[1,2-b]pyridazine Synthesis

Green Chemistry PrincipleApplication in SynthesisBenefits
Use of Safer Solvents Replacement of organic solvents with water. rsc.orgrsc.orgorganic-chemistry.orgReduces environmental pollution and health hazards.
Energy Efficiency Utilization of ultrasound and microwave irradiation. mdpi.comorganic-chemistry.orgDrastically reduces reaction times and energy consumption.
Catalysis Use of iodine or KI/TBHP systems, avoiding heavy metals. organic-chemistry.orgrsc.orgMinimizes toxic waste and simplifies purification.
Atom Economy Development of one-pot, multi-component reactions. rsc.orgrsc.orgrsc.orgMaximizes the incorporation of starting materials into the final product.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including imidazo[1,2-b]pyridazines. This technique significantly reduces reaction times from hours to minutes while often improving product yields. rsc.org For instance, the synthesis of benzo mdpi.comumich.eduimidazo[1,2-b]pyridazine derivatives under microwave irradiation in water was completed in 10-15 minutes with yields ranging from 89-99%. rsc.org This is a substantial improvement over conventional heating methods, which required 3-6 hours and resulted in lower yields (51-85%). rsc.org

Microwave activation has proven effective in overcoming the lack of reactivity sometimes observed under thermal conditions, improving the kinetic parameters of reactions like nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling. nih.gov This efficiency makes microwave-assisted protocols highly attractive for the rapid generation of libraries of imidazo[1,2-b]pyridazine derivatives for further research. acs.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Benzo mdpi.comumich.eduimidazo[1,2-b]pyridazine Synthesis rsc.org

ParameterMicrowave IrradiationConventional Heating
Reaction Time 10-15 minutes3-6 hours
Product Yield 89-99%51-85%
Solvent Water or Acetic AcidWater or Acetic Acid
Energy Source MicrowavesThermal

While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, this technology represents a promising frontier for its scalable production. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. A green, continuous flow process has been successfully developed for the synthesis of related aminoimidazoheterocycles. acs.org Such methodologies could be adapted for the synthesis of imidazo[1,2-b]pyridazines, allowing for gram-scale production with high efficiency and purity, which is crucial for advancing from laboratory research to potential commercial applications. organic-chemistry.org

Strategies for Optimizing Reaction Conditions and Yields of this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. A key strategic consideration in the synthesis of the imidazo[1,2-b]pyridazine core is controlling the regioselectivity of the initial alkylation step. In the case of 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic site. nih.gov Alkylation by the α-bromoketone can preferentially occur at this site, hindering the desired cyclization. nih.gov

A crucial optimization strategy involves the introduction of a halogen atom onto the pyridazine ring, adjacent to the more nucleophilic nitrogen. nih.gov This modification effectively reduces the nucleophilicity of this nitrogen, thereby directing the alkylation to the desired nitrogen atom and leading to the successful formation of the imidazo[1,2-b]pyridazine ring in good yield. nih.gov Further optimization involves the careful selection of the base and solvent system, with mild conditions such as sodium bicarbonate in a suitable solvent being effective for the condensation reaction. nih.gov For derivatives requiring cross-coupling reactions, optimization of the palladium catalyst, ligands, and base is essential for achieving high yields. nih.govresearchgate.net

Table 3: Factors Affecting Optimization of Imidazo[1,2-b]pyridazine Synthesis

FactorStrategyOutcome
Regioselectivity Introduction of a halogen on the pyridazine ring. nih.govDirects alkylation to the correct nitrogen, enabling cyclization.
Reaction Conditions Use of mild bases (e.g., sodium bicarbonate). nih.govPromotes condensation and minimizes side reactions.
Catalyst System Screening of Pd catalysts (e.g., Pd(OAc)2) and ligands (e.g., Xantphos). nih.govresearchgate.netnih.govImproves yield and efficiency of cross-coupling reactions.
Energy Input Application of microwave irradiation. rsc.orgnih.govReduces reaction time and increases product yield.

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound and its analogues are essential to ensure high purity for subsequent analytical and biological studies. Standard laboratory techniques such as column chromatography are commonly employed. For instance, related 2-t-butyl-6-(phenylthio)imidazo[1,2-b]pyridazine has been purified by column chromatography using normal phase silica with chloroform as the eluent. umich.edu

For more challenging separations or to achieve higher purity, advanced techniques like flash chromatography are utilized. umich.edu In the multi-step synthesis of complex imidazo[1,2-b]pyridazine derivatives, intermediates are often purified through methods such as crystallization or precipitation by adding a non-solvent like water to the reaction mixture, followed by extraction and evaporation to yield the crystalline product. umich.edu While highly specialized techniques are not frequently detailed in the available literature for Derivative 4 itself, these established chromatographic and crystallization methods are the current standard for obtaining high-purity compounds within this chemical class.

Compound Names Table

Abbreviated Name/NumberFull Chemical Name
Derivative 42-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine
2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine
3-aminopyridazine3-Aminopyridazine
Sodium bicarbonateSodium bicarbonate
ChloroformChloroform
Palladium(II) acetate (Pd(OAc)2)Palladium(II) acetate
Xantphos4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

Molecular Design and Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazine Derivative 4

Key Structural Features of the Imidazo[1,2-b]pyridazine (B131497) Core

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system characterized by a nitrogen atom at the bridgehead. This arrangement lends itself to the creation of a planar, aromatic system that can engage in various non-covalent interactions with biological targets. The formation of this bicyclic backbone is typically achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions. nih.gov The presence of a halogen on the pyridazine (B1198779) ring is crucial for the successful synthesis, as it directs the alkylation by the α-bromoketone to the desired ring nitrogen, facilitating the cyclization process. nih.gov The resulting imidazo[1,2-b]pyridazine scaffold possesses inherent electron-transporting capabilities, a property that has been exploited in the design of materials for organic light-emitting devices. acs.org This core structure provides a versatile platform for introducing various substituents at different positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Rational Design Principles for Imidazo[1,2-b]pyridazine Derivatives

The rational design of imidazo[1,2-b]pyridazine derivatives is often guided by the principle of isosteric replacement and the optimization of interactions with specific biological targets. For instance, imidazo[1,2-b]pyridazines have been designed as isosteric analogs of IMPY, a known imaging agent for β-amyloid plaques. nih.gov In this design, a carbon-hydrogen (CH) group adjacent to a nitrogen atom in the six-membered ring of IMPY was replaced by a nitrogen atom. This substitution was intended to reduce the lipophilicity of the ligand, thereby potentially decreasing non-specific binding in the brain. nih.gov

Another key design principle involves the strategic placement of substituents to modulate the electronic and steric properties of the molecule. The pyridazine ring, when appropriately substituted, allows for the straightforward attachment of various functional groups through heteroaromatic nucleophilic displacement reactions. nih.gov This adaptability is crucial for optimizing the binding affinity and selectivity of the derivatives for their intended targets. For example, in the development of IKKβ inhibitors, optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold was a key strategy to enhance both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cellular assays. nih.gov This targeted approach allows medicinal chemists to systematically explore the chemical space around the core scaffold to identify compounds with improved potency and a more favorable pharmacokinetic profile. nih.gov

Systematic Structure-Activity Relationship (SAR) Investigations for Imidazo[1,2-b]pyridazine Derivative 4

Systematic SAR investigations have been instrumental in understanding the structural requirements for the biological activity of imidazo[1,2-b]pyridazine derivatives, including derivative 4. These studies have revealed that the binding affinity and inhibitory potency of these compounds are highly dependent on the nature and position of various substituents on the bicyclic core.

Influence of Substituents at Specific Positions (e.g., C-2, C-3, C-6)

The substitution pattern at the C-2, C-3, and C-6 positions of the imidazo[1,2-b]pyridazine ring system has a profound impact on biological activity.

For a series of derivatives evaluated for their binding to β-amyloid plaques, the substituents at the C-2 and C-6 positions were found to be critical. nih.gov Specifically, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, designated as derivative 4 , exhibited a high binding affinity with a Ki value of 11.0 nM. nih.gov

The SAR for this series can be summarized as follows:

At the C-6 position: The 6-methylthio group in derivative 4 resulted in higher affinity compared to a 6-methoxy group. nih.gov

At the C-2 position: Replacement of the 2-phenyl ring with a pyridinyl or thiophenyl ring led to a significant reduction in binding affinity, suggesting that the phenyl ring is essential for maintaining high affinity. nih.gov Furthermore, the incorporation of ω-fluoroethyl or ω-fluoropropyl groups at this position also decreased binding affinity. nih.gov

In the context of mTOR inhibitors, imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives showed significant anti-proliferative activity. nih.gov For IKKβ inhibitors, optimization of the 3- and 6-positions of the scaffold was key to increasing inhibitory activity. nih.gov This highlights the importance of these positions in modulating the interaction with different biological targets.

DerivativeC-2 SubstituentC-6 SubstituentBinding Affinity (Ki, nM)
4 2-(4′-Dimethylaminophenyl)6-(methylthio)11.0
3 2-(4′-Dimethylaminophenyl)6-methoxy>1000
5 2-(4′-(ω-fluoroethyl)aminophenyl)6-methylthio>1000
6 2-(4′-(ω-fluoropropyl)aminophenyl)6-methylthio>1000
16a 2-(pyridin-4-yl)6-methylthio>1000
16b 2-(pyridin-3-yl)6-methylthio>1000
16c 2-(pyridin-2-yl)6-methylthio>1000
20a 2-(thiophen-2-yl)6-methylthio>1000
20b 2-(thiophen-3-yl)6-methylthio>1000

Data sourced from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov

Impact of Conformational Changes on Biological Activity

The three-dimensional conformation of imidazo[1,2-b]pyridazine derivatives plays a crucial role in their biological activity. The relative orientation of the substituents, particularly the aryl groups at various positions, can significantly influence how the molecule fits into the binding pocket of a target protein. While specific studies detailing the conformational analysis of derivative 4 are not extensively available in the provided context, the general principles of conformational restriction and flexibility are central to SAR studies. The planarity of the imidazo[1,2-b]pyridazine core provides a rigid scaffold, but the rotational freedom of the substituents at positions like C-2, C-3, and C-6 allows the molecule to adopt different conformations. The optimal conformation for binding is one that maximizes favorable interactions with the amino acid residues in the active site of the target. Understanding these conformational preferences is key to designing more potent and selective inhibitors.

Bioisosteric Replacements and Their Effects on SAR

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the development of imidazo[1,2-b]pyridazine derivatives, this approach has been utilized to explore the chemical space and understand the SAR.

As previously mentioned, the design of imidazo[1,2-b]pyridazines as potential amyloid imaging agents involved the bioisosteric replacement of a CH group in the six-membered ring of IMPY with a nitrogen atom. nih.gov This change was intended to modulate the electronic properties and lipophilicity of the molecule.

Furthermore, studies on other imidazo-fused heterocyclic systems, such as imidazo[1,2-a]pyrazines, have demonstrated the impact of scaffold hopping, a form of bioisosteric replacement. For instance, changing from an imidazo[1,2-a]pyrazine (B1224502) to an imidazo[1,2-b]pyridazine scaffold retained both biochemical and cellular activity against the Mps1 kinase, and in some cases, even improved antiproliferative activity. acs.org This suggests that the imidazo[1,2-b]pyridazine core can serve as a viable bioisostere for other related heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound as a β-amyloid ligand is not detailed in the provided search results, the principles of QSAR have been applied to other series of imidazo[1,2-b]pyridazine derivatives.

For example, a Hologram QSAR (HQSAR) study was conducted on a series of imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase inhibitors. koreascience.kr This study aimed to identify key structural fragments that contribute positively or negatively to the inhibitory activity. The HQSAR model was generated using 2D structural fingerprints and statistical analysis to correlate these fragments with the pIC50 values of the compounds. koreascience.kr Such models can provide valuable insights into the structural requirements for activity and guide the design of new, more potent inhibitors. The analysis of atomic contributions in HQSAR can pinpoint specific atoms or groups that are crucial for activity, as well as those that are detrimental. koreascience.kr

Although a direct QSAR study on derivative 4 is not available, the high binding affinity of this compound would make it a key data point in the development of any QSAR model for this class of β-amyloid plaque ligands. The structural features of derivative 4, such as the 4′-dimethylaminophenyl group at C-2 and the methylthio group at C-6, would likely be identified as important positive contributors to activity in such a model.

Selection and Validation of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A critical first step in developing a QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule, such as its steric, electronic, and hydrophobic features.

While a specific QSAR model for this compound and its analogues has not been detailed in published literature, the general approach for similar amyloid-targeting agents involves calculating a wide range of descriptors. nih.gov For a series of Aβ aggregation inhibitors, these could include:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., Wiener index), and connectivity indices. nih.gov

3D Descriptors: These depend on the 3D conformation of the molecule and can describe its shape and volume. nih.gov

Physicochemical Properties: LogP (lipophilicity), polar surface area (PSA), and molar refractivity are commonly used descriptors that influence a molecule's ability to cross the blood-brain barrier and interact with its target. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential.

The selection process involves calculating a large pool of descriptors and then using statistical methods, such as genetic algorithms or stepwise regression, to identify the subset of descriptors that best correlates with the biological activity (e.g., Kᵢ values) of the compounds in the training set. Validation of the selected descriptors is crucial to ensure the resulting model is robust and predictive. This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's development. nih.gov

Development and Statistical Validation of QSAR Models

Once a relevant set of molecular descriptors is selected, a QSAR model can be developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.govrawdatalibrary.net For ligands targeting Aβ, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses PLS to correlate variations in these fields with changes in biological activity.

CoMSIA calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of the ligand-receptor interactions. nih.gov

The statistical quality and predictive power of a developed QSAR model are assessed using several parameters:

Parameter Description Typical Value for a Good Model
R² (Coefficient of Determination) Indicates the proportion of variance in the biological activity that is explained by the model for the training set.> 0.6
Q² or r²cv (Cross-validated R²) A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method.> 0.5
r²pred (External Validation R²) Measures the model's ability to predict the activity of an external set of compounds not used in model generation.> 0.6
RMSE (Root Mean Square Error) Represents the average deviation of the predicted values from the actual values.As low as possible

For instance, a 3D-QSAR study on a series of indole (B1671886) and isatin (B1672199) derivatives as Aβ anti-aggregating agents yielded a model with a q² of 0.596 for the training set and an r²ext of 0.695 for the test set, indicating a robust and predictive model. nih.gov Such a validated model for the imidazo[1,2-b]pyridazine series would be invaluable for predicting the affinity of new, unsynthesized derivatives, thereby guiding synthetic efforts. rawdatalibrary.net

Pharmacophore Modeling and Lead Optimization Strategies for this compound

Pharmacophore modeling is another essential computational tool in drug design that identifies the 3D arrangement of essential chemical features a molecule must possess to bind to a specific target. A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. rsc.org

For Aβ imaging agents, a ligand-based pharmacophore model could be generated from a set of active compounds like derivative 4. For example, a pharmacophore model developed for a set of amyloid-beta diagnostic molecules identified one hydrogen bond acceptor, one hydrophobic feature, and two aromatic ring features as crucial for activity. rawdatalibrary.net The resulting hypothesis can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to bind to Aβ plaques. rsc.org

Lead optimization strategies for derivative 4 would integrate the insights from SAR, QSAR, and pharmacophore modeling to design new analogues with improved properties. The goals of lead optimization are not only to enhance potency but also to improve pharmacokinetic properties (absorption, distribution, metabolism, excretion) and reduce potential off-target effects. nih.gov

Based on the available data and general principles, optimization strategies for derivative 4 could include:

Exploring Substitutions at the 6-position: While the methylthio group in derivative 4 provides high affinity, the QSAR model could guide the selection of other small, potentially more metabolically stable groups that maintain or enhance binding. nih.gov

Modifying the Dimethylamino Group: The 2-(4′-dimethylaminophenyl) moiety is critical for activity. nih.gov Pharmacophore modeling could help understand the specific interactions of this group. Subtle modifications, such as converting it to a mono-methylamino or other small aminoalkyl groups, could be explored to fine-tune properties like lipophilicity and blood-brain barrier penetration.

By combining these computational and synthetic strategies, the initial high-affinity hit, this compound, can serve as a strong foundation for the development of a clinically viable PET imaging agent for the diagnosis and study of Alzheimer's disease.

Computational and Theoretical Investigations of Imidazo 1,2 B Pyridazine Derivative 4

Quantum Chemical Calculations and Electronic Structure Analysis.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure and geometry of a compound, offering predictions of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For imidazo[1,2-b]pyridazine (B131497) derivative 4, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its optimized geometric and electronic properties.

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, confirming the molecule's three-dimensional conformation. Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP) and Mulliken atomic charges. The MEP map visualizes the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For derivative 4, the nitrogen atoms of the imidazopyridazine core and the oxygen or sulfur atoms in analogues are typically regions of negative potential, indicating sites prone to electrophilic attack. Conversely, hydrogen atoms often exhibit positive potential. This analysis is critical for predicting how the molecule will interact with biological macromolecules.

Table 1: Representative Optimized Geometrical Parameters for an Imidazo[1,2-b]pyridazine Scaffold using DFT

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthN1-C21.38
Bond LengthC2-C31.37
Bond LengthC5-C61.41
Bond LengthC7-C81.39
Bond AngleC2-N1-C8a107.5
Bond AngleN1-C2-C3110.0
Bond AngleC5-N4-C8a118.5

Note: Data are representative examples for a generic scaffold and not specific experimental values for derivative 4.

Analysis of Frontier Molecular Orbitals (FMOs).

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.

For imidazo[1,2-b]pyridazine derivative 4, the distribution and energy of these orbitals are calculated using methods like TD-DFT. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. In derivative 4, the electron-donating dimethylamino group on the phenyl ring is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the fused heterocyclic system influences the LUMO energy. This analysis helps in understanding the charge transfer interactions that can occur within the molecule and with its biological target.

Table 2: Representative FMO Properties for an Imidazo[1,2-b]pyridazine Derivative

ParameterValue (eV)
HOMO Energy-5.80
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)3.85

Note: Values are representative and derived from computational studies on similar heterocyclic systems.

Molecular Docking Simulations for Target Interaction Prediction.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

Identification of Putative Biological Targets for this compound.

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to bind to a wide range of biological targets, including various kinases. nih.govnih.gov However, for the specific compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (derivative 4), in vitro binding assays have identified a high affinity for β-Amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease. nih.govnih.gov This finding positions Aβ aggregates as the primary putative biological target for this derivative. The compound was developed as an isosteric analogue of IMPY, a known Aβ imaging agent, by replacing a CH group with a nitrogen atom in the six-membered ring to modulate lipophilicity. nih.gov

Detailed Analysis of Ligand-Protein Binding Modes.

While a specific crystal structure of derivative 4 bound to Aβ fibrils is not available, molecular docking simulations can predict its binding mode. These simulations place the ligand into the binding sites of a model of the Aβ fibril and score the potential poses based on interaction energies.

For related amyloid-binding agents like IMPY and Pittsburgh Compound B (PIB), studies have shown that they bind in hydrophobic grooves that run along the surface of the Aβ fibril. The binding is primarily driven by hydrophobic and van der Waals interactions between the aromatic rings of the ligand and the side chains of hydrophobic residues in the Aβ peptide, such as Phenylalanine (Phe), Isoleucine (Ile), and Valine (Val). The planar structure of the imidazo[1,2-b]pyridazine core of derivative 4 is well-suited for insertion into these flat, hydrophobic regions. Additionally, the nitrogen atoms in the heterocyclic core and the dimethylamino group can act as hydrogen bond acceptors, potentially forming hydrogen bonds with backbone amides or polar side chains within the Aβ fibril, further stabilizing the complex.

Virtual Screening of Compound Libraries.

Virtual screening is a computational strategy used to search large databases of small molecules to identify those that are most likely to bind to a drug target. With a confirmed high-affinity binder like derivative 4, it can serve as a template or lead compound for a virtual screening campaign.

In this process, a library of millions of commercially or synthetically available compounds can be computationally docked into the identified binding site on the Aβ fibril. The compounds are then ranked based on their predicted binding affinity (docking score). This method allows for the rapid and cost-effective identification of new chemical scaffolds that fit the target's binding pocket. Subsequent filtering based on drug-likeness properties (such as Lipinski's rule of five) and pharmacokinetics can narrow down the list of candidates for experimental testing. This approach has been successfully applied to pyridazine (B1198779) derivatives in the search for new anti-Alzheimer's agents. By using derivative 4 as a starting point, virtual screening can accelerate the discovery of novel imidazo[1,2-b]pyridazine-based compounds with potentially enhanced affinity and selectivity for Aβ plaques.

Molecular Dynamics (MD) Simulations to Study Ligand-Target Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the time-dependent behavior of molecules and their complexes at an atomic level. researchgate.net While specific MD simulation studies for this compound are not extensively detailed in the public literature, the application of this methodology to the broader class of imidazo[1,2-b]pyridazine derivatives highlights its importance in understanding their therapeutic potential. Such simulations are crucial for elucidating the dynamic interactions between a ligand and its biological target, which, in the case of derivative 4, is of significant interest due to its high binding affinity for β-amyloid (Aβ) plaques. nih.govnih.gov

While direct MD simulation data on the conformational stability of derivative 4 in a simulated biological environment is not available, its structural features suggest a relatively rigid core with rotational freedom around the bonds connecting the phenyl and methylthio groups. MD simulations would be invaluable in predicting the dominant conformations of derivative 4 in aqueous solution and within the complex environment of a binding pocket, such as that of Aβ aggregates.

The primary allure of this compound stems from its potent binding to synthetic Aβ1-40 aggregates, with a reported inhibition constant (Ki) of 11.0 nM. nih.govnih.gov This high affinity suggests a stable protein-ligand complex. MD simulations of related imidazo[1,2-b]pyridazine derivatives targeting other proteins, such as kinases, have been instrumental in elucidating the key interactions that stabilize such complexes. researchgate.net These studies often reveal crucial hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the protein's binding site.

For derivative 4, it is hypothesized that the 2-(4'-dimethylaminophenyl) moiety is a critical feature for its high binding affinity to Aβ plaques. nih.gov MD simulations could model the interaction of derivative 4 with Aβ fibril structures, identifying the specific residues involved in binding and quantifying the stability of these interactions over time. Such simulations would provide a dynamic picture of the binding mode, complementing the static information obtained from docking studies.

Table 1: In Vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives for Aβ1-40 Aggregates

CompoundStructureKi (nM) nih.govnih.gov
Derivative 4 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11.0
IMPY 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine15
Derivative with 6-methoxyl group 2-(4'-Dimethylaminophenyl)-6-methoxyimidazo[1,2-b]pyridazineHigher than derivative 4
Derivatives with ω-fluoroethyl or ω-fluoropropyl group N/ADecreased binding affinity

Data sourced from studies on synthetic amyloid plaques. nih.govnih.gov

De Novo Drug Design Approaches Utilizing this compound Scaffold

De novo drug design aims to generate novel molecular structures with desired pharmacological properties. The imidazo[1,2-b]pyridazine scaffold, particularly as represented in derivative 4, presents a promising starting point for such endeavors, especially in the quest for therapeutics for neurodegenerative diseases. The confirmed high affinity of derivative 4 for Aβ plaques validates this scaffold as a privileged structure for targeting this key pathological hallmark of Alzheimer's disease. nih.govnih.gov

Scaffold hopping is a common strategy in de novo design where the core structure of a known active compound is replaced with a different, isosteric or bioisosteric scaffold to explore new chemical space and potentially improve properties like potency, selectivity, or pharmacokinetic profiles. The imidazo[1,2-b]pyridazine core of derivative 4, with its demonstrated ability to bind strongly to Aβ, can serve as a template for designing new inhibitors. By retaining the key pharmacophoric features, such as the 2-aryl substituent, while modifying other parts of the molecule, novel compounds with enhanced characteristics can be computationally designed and subsequently synthesized.

Furthermore, the structure-activity relationship (SAR) data available for imidazo[1,2-b]pyridazine derivatives provides a valuable foundation for computational models that can predict the activity of newly designed compounds. nih.govnih.gov For instance, the observation that the 2-N,N-dimethylaminophenyl moiety is important for binding can guide the design of new libraries of compounds that retain this feature while exploring various substitutions at other positions of the imidazo[1,2-b]pyridazine ring to optimize binding and other drug-like properties. nih.gov

Biological Evaluation Methodologies for Imidazo 1,2 B Pyridazine Derivative 4

In Vitro Biological Assay Development and Screening

In vitro assays are fundamental in the preliminary assessment of the biological activity of newly synthesized compounds. These assays are conducted in a controlled environment outside of a living organism, such as in a test tube or a culture dish.

Enzymatic Inhibition Assays

Enzymatic inhibition assays are crucial for determining a compound's ability to interfere with the activity of specific enzymes. nih.govnih.govacs.org For imidazo[1,2-b]pyridazine (B131497) derivatives, these assays have been instrumental in identifying potent inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.govnih.govnih.gov

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as inhibitors of several kinases, including mTOR, Tyk2 JH2, Mps1, and Bruton's tyrosine kinase (BTK). nih.govacs.orgnih.govebi.ac.uk For instance, certain diaryl urea (B33335) derivatives have demonstrated mTOR inhibitory activity with IC50 values in the nanomolar range. nih.gov Similarly, other derivatives have shown potent and selective inhibition of Tyk2 JH2, Mps1, and BTK. acs.orgnih.govebi.ac.uk

Derivative TypeTarget KinaseIC50 (nM)Reference
Diaryl ureamTOR62 nih.gov
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)Tyk2 JH2- nih.gov
Imidazo[1,2-b]pyridazine-basedMps10.70 ebi.ac.ukmedchemexpress.com
-BTK1.3 acs.org

Cell-Based Functional Assays

Cell-based functional assays provide insights into a compound's activity within a cellular context. These assays can measure various cellular processes, including cell proliferation, cell cycle progression, and the modulation of signaling pathways. nih.gov

For example, imidazo[1,2-b]pyridazine derivatives have been evaluated for their anti-proliferative activities against various human cancer cell lines using assays like the SRB (Sulphorhodamine B) assay. nih.gov Some derivatives have exhibited significant anti-proliferative activity, particularly against non-small cell lung cancer cell lines A549 and H460, with IC50 values ranging from 0.02 µM to 20.7 µM. nih.gov Further analysis of active compounds has shown that they can induce G1-phase cell cycle arrest and suppress the phosphorylation of key signaling proteins like AKT and S6. nih.gov

Receptor Binding Studies

Receptor binding studies are employed to assess the affinity of a compound for a specific receptor. In the context of imidazo[1,2-b]pyridazine derivative 4, these studies have been particularly relevant to its potential application in imaging β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov

The in vitro binding affinity of imidazo[1,2-b]pyridazine derivatives for β-amyloid plaques has been determined using competition binding assays with a radiolabeled ligand, [3H]BTA-1, and synthetic aggregates of Aβ1–40. nih.gov Derivative 4, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.gov Structure-activity relationship (SAR) studies have indicated that the 2-N,N-dimethylaminophenyl group is important for high binding affinity. nih.gov

CompoundKi (nM) for Aβ1–40
Derivative 4 11.0
6-methoxyl analogue (3)-
ω-fluoroethyl analogue (5)Lower affinity
ω-fluoropropyl analogue (6)Lower affinity

Antimicrobial Assays

The antimicrobial potential of imidazo[1,2-b]pyridazine derivatives has been investigated through various in vitro assays against a range of microorganisms, including bacteria and fungi. nih.govmdpi.com These assays typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.govmdpi.com

The agar (B569324) dilution method and the microdilution method are commonly used to evaluate antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives have shown notable antibacterial activity, with some compounds exhibiting MIC values as low as 6.25 µg/mL against Pseudomonas aeruginosa. citedrive.com Additionally, some derivatives have been screened for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). nih.gov

Mechanistic Studies at the Molecular and Cellular Level

Mechanistic studies aim to unravel the specific molecular and cellular mechanisms through which a compound exerts its biological effects.

Elucidation of Molecular Targets and Signaling Pathways

Identifying the precise molecular targets and the signaling pathways modulated by a compound is a critical step in understanding its mechanism of action. For imidazo[1,2-b]pyridazine derivatives, these studies have often focused on their interaction with kinases and their impact on downstream signaling cascades. nih.gov

In the case of mTOR-inhibiting derivatives, detailed analysis has revealed their ability to suppress the phosphorylation of AKT and S6, key components of the PI3K/Akt/mTOR signaling pathway. nih.gov For derivatives targeting β-amyloid plaques, mechanistic understanding comes from the structure-activity relationship studies which have highlighted the structural features necessary for high-affinity binding. nih.gov The 2-N,N-dimethylaminophenyl moiety has been identified as a crucial component for this interaction. nih.gov

Investigation of the Mode of Action

This compound belongs to a class of compounds identified as potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain. nih.gov Tyk2 is a member of the Janus kinase (JAK) family of enzymes that are crucial for signaling pathways of various cytokines involved in the pathogenesis of autoimmune and inflammatory diseases, such as IL-12, IL-23, and Type I interferons. nih.gov By targeting the JH2 domain, these inhibitors can block the activation of the Tyk2 kinase (JH1) domain, thereby inhibiting the downstream signaling cascade. nih.gov

The binding mode of this series of compounds has been elucidated through the cocrystal structure of a closely related analog, compound 6c, with the Tyk2 JH2 domain. nih.gov The interaction with the Tyk2 JH2 protein is primarily maintained through two key hydrogen bond networks. One network forms at the hinge region, involving hydrogen bonds between the C8 methylamino NH and the carbonyl of Val690, and between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690. nih.gov The second network is located near the gatekeeper residue and involves hydrogen bonds from the C3 amide carbonyl to the NH of Lys642 and to the carbonyl of Glu688 via a bridging water molecule. nih.gov The pyridone ring of the molecule is positioned between the p-loop and Pro694. nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models (excluding human trials)

Preclinical studies in animal models have been conducted to assess the efficacy and pharmacokinetic properties of this class of imidazo[1,2-b]pyridazine derivatives.

The therapeutic potential of this series of Tyk2 JH2 inhibitors has been demonstrated in a rat adjuvant-induced arthritis (AA) model. nih.gov In a preventive protocol, a lead compound from this series, compound 6, was administered to rats from the day of adjuvant induction for 20 days. nih.gov The results showed that this compound was highly efficacious in preventing paw swelling, a key sign of arthritis in this model. nih.gov

The pharmacokinetic properties of the imidazo[1,2-b]pyridazine derivatives have been evaluated in several animal species. A notable feature of this series is its improved metabolic stability compared to earlier 6-anilino imidazopyridazine-based Tyk2 JH2 ligands. nih.gov For instance, the introduction of a 2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group at the 6-position of the imidazo[1,2-b]pyridazine core dramatically enhanced metabolic stability. nih.gov

However, within this series, structural modifications at other positions also influence pharmacokinetic parameters. For example, compound 5 showed much-improved liver microsomal stability compared to derivative 4, which was attributed to its lower calculated logP (cLogP) of 1.99 versus 3.80 for derivative 4. nih.gov

The lead compound from this series, compound 6, exhibited favorable pharmacokinetic profiles across mice, rats, cynomolgus monkeys, and dogs. nih.gov It showed good to excellent oral exposure and bioavailability in these species. nih.gov

Pharmacokinetic Parameters of Compound 6 in Different Animal Species

SpeciesClearance Rate (mL/min/kg)Oral Bioavailability (%)
Mouse1686
Rat7.8114
Cynomolgus Monkey1746
Dog2550

A key biomarker for assessing the in vivo activity of this class of Tyk2 inhibitors is the inhibition of interferon-gamma (IFNγ) production. nih.gov In a rat pharmacodynamics model, the lead compound 6 was shown to be highly effective in inhibiting IL-12/IL-18 induced IFNγ production. nih.gov This demonstrates the compound's ability to modulate the Tyk2-dependent signaling pathway in a preclinical setting and serves as a valuable biomarker for its therapeutic activity. nih.gov

Potential Therapeutic and Research Applications of Imidazo 1,2 B Pyridazine Derivative 4

Applications in Oncological Research

A comprehensive review of published scientific literature reveals no specific studies investigating the applications of Imidazo[1,2-b]pyridazine (B131497) derivative 4 in oncological research. Consequently, there is no available data on its effects on the inhibition of cancer cell proliferation and viability, the modulation of cell cycle progression, or its activity in targeting specific kinases in cancer pathways such as Bruton's tyrosine kinase (BTK), Haspin, cyclin-dependent kinases (CDKs), or the mammalian target of rapamycin (B549165) (mTOR). Research into the anticancer properties of the imidazo[1,2-b]pyridazine class has focused on other derivatives.

Role in Anti-Inflammatory Research

Imidazo[1,2-b]pyridazine derivative 4 has been identified and investigated within the context of anti-inflammatory research, particularly for its interaction with key signaling pathways.

Modulation of Inflammatory Mediators

Research has explored 6-anilino imidazopyridazines, including the compound designated as derivative 4, as ligands for the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2). nih.gov Tyk2 is a member of the Janus kinase (JAK) family and is crucial for the signaling of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons. nih.gov By binding to Tyk2, these derivatives can influence the downstream signaling pathways that lead to the production of inflammatory mediators. However, initial studies highlighted significant metabolic instability with derivative 4. nih.gov Specifically, after a 10-minute incubation in human, rat, and mouse liver microsomes, only 11%, 14%, and 1% of the compound remained, respectively. nih.gov This poor metabolic stability was a primary issue addressed in subsequent research leading to the development of more stable analogs. nih.gov

Targeting Inflammatory Pathways (e.g., Tyk2 JH2 inhibition)

This compound has been specifically identified as a ligand for the Tyk2 JH2 domain. nih.gov The interaction with the JH2 pseudokinase domain is a key mechanism for the allosteric inhibition of Tyk2 signaling. A compound from this series, designated as 4, demonstrated a binding affinity (Ki) for Tyk2 JH2. nih.gov However, it was found to be approximately 6-fold more potent than a subsequent analog, 6a, which was synthesized to improve metabolic stability. nih.gov The research focus for this chemical series has been to optimize the structure to enhance metabolic stability and in vivo efficacy, leading to the development of other derivatives with improved pharmacological profiles for the potential treatment of autoimmune and inflammatory diseases. nih.gov

Data Table: Metabolic Stability of this compound

SpeciesRemaining Compound (%) after 10 min Incubation in Liver Microsomes
Human11%
Rat14%
Mouse1%

Data sourced from scientific literature detailing the metabolic stability of 6-anilino imidazopyridazines. nih.gov

Contributions to Antimicrobial Research

The imidazo[1,2-b]pyridazine core structure has been extensively explored for its potential in combating various microbial pathogens. nih.gov Research has demonstrated that derivatives from this class exhibit a broad spectrum of antimicrobial properties, positioning them as promising candidates for the development of new anti-infective agents.

Several studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as effective antibacterial agents. A series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized and screened for their in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, another set of novel amide derivatives based on the imidazo[1,2-b]pyridazine scaffold demonstrated significant inhibitory effects. citedrive.com

In one study, compounds 11 and 13 showed antibacterial activity comparable to the reference drug against the tested bacteria, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL. nih.gov In another series, compounds 10 and 16 were particularly effective against the Gram-negative bacterium Pseudomonas aeruginosa, also displaying a MIC of 6.25 µg/mL, which was equivalent to the positive control, tetracycline. citedrive.com Compound 17 from the same series showed moderate activity against the Gram-positive bacterium Bacillus subtilis with a MIC of 10 µg/mL. citedrive.com

CompoundTarget BacteriaMIC (µg/mL)Source
10 Pseudomonas aeruginosa (Gram-)6.25 citedrive.com
11 Staphylococcus aureus (Gram+), Bacillus subtilis (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Gram-)6.25 nih.gov
13 Staphylococcus aureus (Gram+), Bacillus subtilis (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Gram-)6.25 nih.gov
16 Pseudomonas aeruginosa (Gram-)6.25 citedrive.com
17 Bacillus subtilis (Gram+)10 citedrive.com
Tetracycline (Control)Pseudomonas aeruginosa (Gram-)6.25 citedrive.com

The agricultural sector faces significant crop yield reductions due to phytopathogenic fungi. researchgate.net In the search for new effective fungicides, a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. The in vitro bioassays revealed that many of these compounds possess excellent and broad-spectrum antifungal activities. researchgate.net

Specifically, compounds 4a, 4c, 4d, 4l, and 4r were found to be significantly more potent—by a factor of 1.9 to 25.5—than the commercial fungicide hymexazol (B17089) against several fungal strains, including Corn Curvalaria Leaf Spot (Curvularia lunata), Alternaria alternata, Pyricularia oryzae, and Alternaria brassicae. researchgate.net Structure-activity relationship analysis indicated that the substituents on both the benzene (B151609) and pyridazine (B1198779) rings play a crucial role in their antifungal efficacy. researchgate.net

CompoundFungal StrainPotency vs. HymexazolSource
4a Curvularia lunata, Alternaria alternata, Pyricularia oryzae, Alternaria brassicae1.9-25.5x more potent researchgate.net
4c Curvularia lunata, Alternaria alternata, Pyricularia oryzae, Alternaria brassicae1.9-25.5x more potent researchgate.net
4d Curvularia lunata, Alternaria alternata, Pyricularia oryzae, Alternaria brassicae1.9-25.5x more potent researchgate.net
4l Curvularia lunata, Alternaria alternata, Pyricularia oryzae, Alternaria brassicae1.9-25.5x more potent researchgate.net
4r Curvularia lunata, Alternaria alternata, Pyricularia oryzae, Alternaria brassicae1.9-25.5x more potent researchgate.net

The imidazo-fused heterocyclic scaffolds have demonstrated significant promise in the development of antiparasitic agents.

Toxoplasma gondii : Current treatments for toxoplasmosis are limited and can cause significant side effects. nih.gov Imidazo[1,2-b]pyridazines designed to inhibit the Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) have emerged as a promising alternative. nih.govresearchgate.net Two lead compounds, 16a and 16f , blocked TgCDPK1 enzymatic activity at low nanomolar concentrations and inhibited parasite growth in vitro with EC50 values of 100 nM and 70 nM, respectively, while showing low toxicity to mammalian cells. researchgate.net Further studies with the hydrochloride salts of these compounds (SP230, SP231, and SP232 ) in a mouse model of acute toxoplasmosis showed a strong reduction in parasite burden (over 90%) in the spleen and lungs without signs of short-term toxicity. nih.gov

Plasmodium : Malaria remains a deadly global disease, and the emergence of drug-resistant Plasmodium parasites necessitates the search for new treatments. nih.gov A series of 2,4-disubstituted imidazopyridines, a closely related scaffold, were identified as potent inhibitors of hemozoin formation, a critical detoxification process for the parasite. nih.gov A lead optimization program led to the development of compounds with good in vitro activity against multidrug-resistant P. falciparum strains and improved safety profiles. nih.gov

Leishmania : Leishmaniasis therapies are also limited by toxicity and emerging resistance. nih.gov Research into imidazo-fused heterocycles has identified promising candidates. While much of the focus has been on the imidazo[1,2-a]pyridine (B132010) scaffold, these findings encourage broader exploration of related structures. nih.govnih.gov For instance, an imidazo-pyrimidine derivative, compound 24 , was found to be twice as active as the reference drug miltefosine (B1683995) against the amastigote form of Leishmania amazonensis. nih.gov

CompoundParasiteTarget/ActivityKey FindingSource
16a Toxoplasma gondiiTgCDPK1 InhibitionEC50 = 100 nM (in vitro) researchgate.net
16f Toxoplasma gondiiTgCDPK1 InhibitionEC50 = 70 nM (in vitro) researchgate.net
SP230, SP231, SP232 Toxoplasma gondiiIn vivo efficacy>90% parasite reduction in mice nih.gov
Imidazopyridines Plasmodium falciparumHemozoin formation inhibitionActive against drug-resistant strains nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.gov The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential to yield new anti-TB agents. nih.govresearchgate.net

A series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. researchgate.net Among them, compounds 8h and 8j demonstrated potent in vitro anti-TB activity at a concentration of 1.6 µg/mL. researchgate.net In a separate study, phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were also tested against Mycobacterium tuberculosis H37Rv, with compounds 9 and 12 showing moderate antitubercular activities at a concentration of 25 µg/mL. nih.gov

CompoundTarget StrainActivity (Concentration)Source
8h M. tuberculosis H37RvPotent (1.6 µg/mL) researchgate.net
8j M. tuberculosis H37RvPotent (1.6 µg/mL) researchgate.net
9 M. tuberculosis H37RvModerate (25 µg/mL) nih.gov
12 M. tuberculosis H37RvModerate (25 µg/mL) nih.gov

Exploration in Neurological Disorder Research (e.g., Alzheimer's disease imaging agents)

A key area of investigation for imidazo[1,2-b]pyridazine derivatives is in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). The neuropathological hallmarks of AD include the massive deposits of β-amyloid (Aβ) plaques. nih.gov Therefore, developing imaging agents that can detect these plaques in living individuals is crucial for early diagnosis and for evaluating the efficacy of new therapies. nih.gov

In this context, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to Aβ plaques in vitro. nih.govnih.gov A specific compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine , designated as compound 4 , demonstrated a high binding affinity (Ki = 11.0 nM) for synthetic Aβ aggregates. nih.govnih.gov This strong affinity suggests that this derivative could be a valuable candidate for the development of novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain. nih.gov The structure-activity relationship studies indicated that the 2-N,N-dimethylaminophenyl group was important for achieving desirable binding affinities. nih.gov

CompoundBinding Affinity (Ki)TargetPotential ApplicationSource
Derivative 4 11.0 nMβ-amyloid plaquesPET imaging agent for Alzheimer's Disease nih.govnih.gov

Other Emerging Biological Activities (e.g., PDE10 inhibitors, GABAA agonists)

Beyond antimicrobial and neuroimaging applications, the imidazo[1,2-b]pyridazine scaffold has been identified as a versatile platform for targeting other important biological pathways.

PDE10 Inhibitors : Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of the phosphodiesterase 10 (PDE10) enzyme. google.comresearchgate.net PDE10 is involved in neurological, psychiatric, and metabolic disorders, making it an attractive therapeutic target. google.com The development of these inhibitors, such as the clinical candidate PF-2545920, offers a potential new mechanism for the treatment of conditions like schizophrenia. researchgate.net

GABAA Agonists : A range of substituted imidazo[1,2-b]pyridazines have been synthesized and shown to be potent ligands for central benzodiazepine (B76468) (Bz) receptors, which are part of the GABAA receptor complex. nih.gov Binding studies suggest that these compounds act as full receptor agonists. nih.gov This activity indicates their potential use as anxiolytics or sedatives, similar to other nonbenzodiazepine GABAA agonists. nih.govwikipedia.org

Material Science Applications of Imidazo[1,2-b]pyridazine Derivatives

The unique photophysical and electronic properties of the imidazo[1,2-b]pyridazine scaffold have led to its exploration in various areas of material science. While research is ongoing, the most significant advancements have been in the field of organic electronics, with potential applications in polymers and coatings also being recognized.

Organic Electronics

The rigid, planar structure and electron-deficient nature of the imidazo[1,2-b]pyridazine (IP) nucleus make it an excellent candidate for use in organic electronic devices, particularly as an electron-transporting material. google.comresearchgate.net This has been most notably demonstrated in the development of host materials for high-performance red-phosphorescent organic light-emitting diodes (PhOLEDs). google.comgoogle.com

In a key study, a novel electron-transporting unit based on imidazo[1,2-b]pyridazine was developed. google.com By combining this IP unit with carbazole-based p-type (hole-transporting) units, researchers synthesized several bipolar host materials. The goal was to achieve balanced charge transport and efficient energy transfer to the phosphorescent emitter, thereby enhancing the device's efficiency and stability. google.comgoogle.com

The substitution site on the imidazo[1,2-b]pyridazine core was found to significantly influence the material's properties and the ultimate performance of the OLED. google.com Several derivatives were synthesized and tested, including IP6Cz, IP68Cz, IP36Cz, and IP368Cz, where the numbers indicate the substitution positions on the IP core and "Cz" represents the carbazole (B46965) moiety. google.comgoogle.com

Detailed Research Findings:

The research highlighted that the 6-site substituted (IP6Cz) and 6,8-site disubstituted (IP68Cz) derivatives demonstrated the most promising results. google.comgoogle.com These materials exhibited excellent thermal stability and the desired electronic properties for hosting red phosphorescent emitters. google.com

OLEDs fabricated using these host materials showed remarkable performance. Specifically, red PhOLEDs using an iridium-based emitter, Ir(pq)₂acac, achieved exceptionally high external quantum efficiencies (ηext,max) and showed minimal efficiency roll-off at high brightness. google.comgoogle.com This indicates that the host materials are effectively confining excitons on the emitter molecules and maintaining high performance under operational conditions. google.com

Furthermore, when these host materials were used in deep-red emitting devices with the Ir(piq)₂acac emitter, they also yielded impressive electroluminescence performance. google.com These findings underscore the potential of the imidazo[1,2-b]pyridazine scaffold as a fundamental building block for creating advanced host materials for red and deep-red PhOLEDs, which are crucial for full-color displays and solid-state lighting applications. google.comgoogle.com

Interactive Data Table: Performance of Imidazo[1,2-b]pyridazine-based OLEDs

Host Material Emitter Maximum External Quantum Efficiency (ηext,max) Emission Color
IP6Cz Ir(pq)₂acac 26.9% Red
IP68Cz Ir(pq)₂acac 25.2% Red
IP6Cz Ir(piq)₂acac 20.5% Deep-Red
IP68Cz Ir(piq)₂acac 19.9% Deep-Red

Data sourced from ACS Applied Materials & Interfaces. google.comgoogle.com

Polymers

The incorporation of imidazo[1,2-b]pyridazine derivatives into polymer structures is an emerging area of interest. The inherent properties of the heterocyclic system could potentially be harnessed to create functional polymers with tailored electronic, optical, or thermal characteristics. wku.edu For instance, pyridazine-containing polymers have been explored for their potential as organometallic conducting polymers. wku.edu

While specific research on polymers based on "this compound" is not extensively documented in publicly available literature, the general class of compounds is mentioned in the context of embedding particulate material in polymers for sustained-release pharmaceutical formulations. google.com However, their application in creating advanced functional polymers for material science, such as conductive plastics or high-performance films, remains a field with significant potential for future research. The stable nature of the imidazo[1,2-b]pyridazine ring suggests it could impart durability and specific functionalities to a polymer backbone. chemimpex.com

Coatings

The use of imidazo[1,2-b]pyridazine derivatives in coatings is another area under consideration. Patent literature describes formulations where these compounds are part of a polymeric material coating, primarily for pharmaceutical applications to create protective or sustained-release layers on dosages. google.comgoogle.com These coatings can also include dyestuffs for identification. google.com

In the broader field of material science, the development of functional coatings often involves incorporating organic molecules that can provide specific properties such as corrosion resistance, UV protection, or altered surface energy. While direct research on using "this compound" for applications like protective or organic electronic coatings is not widely reported, the structural features of the imidazo[1,2-b]pyridazine family suggest potential utility. Their ability to form stable complexes with metal ions could, for example, be explored for creating anti-corrosion coatings. chemimpex.com The development of high-performance, functional coatings based on this heterocyclic system is a promising direction for future studies.

Analytical and Spectroscopic Characterization of Imidazo 1,2 B Pyridazine Derivative 4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For imidazo[1,2-b]pyridazine (B131497) derivative 4, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been instrumental in its structural confirmation. nih.govresearchgate.net

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of imidazo[1,2-b]pyridazine derivative 4 reveals a set of characteristic signals that correspond to the different protons in the molecule. For instance, in a related 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the methyl group protons appear as a doublet at δ = 2.62 ppm, indicating coupling with a neighboring proton. nih.govresearchgate.net The protons on the pyridazine (B1198779) and benzene (B151609) rings exhibit distinct doublets and multiplets, with coupling constants that provide valuable information about their relative positions. nih.govresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For the unsubstituted imidazo[1,2-b]pyridazine, carbon chemical shifts have been assigned using HMQC and HMBC experiments, with values ranging from approximately 116 to 143 ppm. chemicalbook.comchemicalbook.com In derivative 4, the specific substitutions will cause predictable shifts in these values, aiding in the complete assignment of the carbon skeleton. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Data for a Representative Imidazo[1,2-b]pyridazine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity J-coupling (Hz)
H-2-148.2--
H-36.82-d9.3
H-56.67-d4.3
H-66.47-dq4.3, 0.7
H-7----
H-87.72-d9.3
CH₃2.62-d0.7
Benzene-H--d8.6

Note: This table is based on data for a similar compound, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, and serves as an illustrative example. nih.govresearchgate.net The exact chemical shifts for derivative 4 may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : The COSY experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing out the spin systems within the pyridazine and phenyl rings of derivative 4. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the direct assignment of carbon resonances based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu This technique is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). youtube.com For derivative 4, HMBC is essential for confirming the connectivity between the imidazo[1,2-b]pyridazine core and its substituents. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. sapub.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. beilstein-journals.org

For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon electron impact, and the resulting fragment ions can be analyzed to deduce the structure of the parent molecule. sapub.orgnih.gov For instance, cleavage of substituent groups and fragmentation of the heterocyclic rings would produce characteristic ions. sapub.org

Interactive Data Table: Predicted Mass Spectrometry Data for a Representative Imidazo[1,2-b]pyridazine Derivative

Adduct m/z (mass to charge ratio) Predicted Collision Cross Section (Ų)
[M+H]⁺418.20378199.3
[M+Na]⁺440.18572205.0
[M-H]⁻416.18922204.6

Note: This table is based on predicted data for a specific imidazo[1,2-b]pyridazine derivative (C₂₄H₂₄FN₅O) and serves as an illustrative example. uni.lu The actual data for derivative 4 will depend on its exact molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint." libretexts.org

The IR spectrum of this compound would display absorption bands corresponding to the various functional groups within its structure. For example, C-H stretching vibrations of the aromatic and heterocyclic rings would appear in the region of 3000-3100 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations of the fused ring system would be observed in the 1500-1650 cm⁻¹ region. pressbooks.pub The presence of specific substituents on derivative 4 would give rise to additional characteristic peaks, such as a C=O stretching band for a ketone or ester group (typically around 1670-1780 cm⁻¹), or N-H stretching for an amine group (around 3300-3500 cm⁻¹). pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule. libretexts.org

Imidazo[1,2-b]pyridazine derivatives, being conjugated systems, are expected to show strong absorption in the UV region. researchgate.net The UV-Vis spectrum of derivative 4 would be characterized by one or more absorption bands corresponding to π → π* and n → π* transitions. tanta.edu.eg The position and intensity of these bands are influenced by the specific substituents on the imidazo[1,2-b]pyridazine core. tanta.edu.eg

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including bond lengths, bond angles, and torsional angles. researchgate.net This data would confirm the connectivity established by NMR and MS, and also reveal details about the planarity of the ring system and the conformation of the substituents. nih.gov In a study of a related pyrrolo[1,2-b]pyridazine (B13699388) derivative, X-ray analysis showed the molecule to be planar, with π-π stacking interactions in the crystal packing. nih.gov Such information is crucial for understanding the solid-state properties and intermolecular interactions of derivative 4.

Interactive Data Table: Crystallographic Data for a Representative Pyrrolo[1,2-b]pyridazine Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
β (°)92.777(1)
V (ų)-
Z4

Note: This table is based on data for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine and serves as an illustrative example. nih.govresearchgate.net The crystallographic data for derivative 4 may differ.

Chromatographic Methods for Purity Assessment and Separation

The purity and separation of synthesized imidazo[1,2-b]pyridazine derivatives, including compound 4 , are critical for their characterization and further application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of imidazo[1,2-b]pyridazine derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. uj.edu.pl The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The lipophilicity of the imidazo[1,2-b]pyridazine derivatives plays a significant role in their retention behavior in RP-HPLC. The retention time of a compound can provide an indication of its purity; a single, sharp peak is indicative of a pure compound. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of basic nitrogen atoms within the heterocyclic structure. uj.edu.pl Purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks at a specific wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable imidazo[1,2-b]pyridazine derivatives. jeol.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. youtube.com This provides not only information on the purity of the sample but also structural information from the fragmentation pattern, which can aid in the identification of the compound and any potential impurities. jeol.com

The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the specific imidazo[1,2-b]pyridazine derivative. For non-volatile or thermally labile compounds, HPLC is the preferred method.

Below are representative data tables illustrating typical conditions for HPLC and GC-MS analysis of imidazo[1,2-b]pyridazine derivatives, based on methods used for similar N-heterocyclic compounds.

Table 1: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Purity Assessment

ParameterValue/Description
Instrument HPLC system with UV detector
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Result A single major peak indicating high purity

Table 2: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Analysis

ParameterValue/Description
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
Expected Result A single major peak in the chromatogram with a characteristic mass spectrum

Future Directions and Translational Perspectives for Imidazo 1,2 B Pyridazine Derivative 4 Research

Design and Synthesis of More Potent, Selective, and Metabolically Stable Analogues

A primary focus of future research will be the rational design and synthesis of analogues of Imidazo[1,2-b]pyridazine (B131497) derivative 4 with improved pharmacological properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.govresearchgate.net For instance, modifications at the C3 and 6-positions of the imidazo[1,2-b]pyridazine ring have been shown to significantly influence potency and selectivity. nih.govnih.gov

One key challenge is enhancing metabolic stability. For example, a 6-anilino imidazopyridazine derivative (compound 4) showed poor metabolic stability in human, rat, and mouse liver microsomes. nih.gov To address this, researchers developed a subsequent analogue (compound 5) which demonstrated markedly improved liver microsomal stability. nih.gov However, this modification led to limited permeability. nih.gov Further modifications, such as replacing the anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino functionality, have yielded compounds with both improved metabolic stability and oral bioavailability. nih.gov

The synthesis of these derivatives often involves a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions. nih.gov The presence of a halogen on the pyridazine (B1198779) ring is critical for achieving good yields in the formation of the bicyclic imidazo[1,2-b]pyridazine core. nih.gov

Table 1: Comparison of Metabolic Stability and Permeability of Imidazo[1,2-b]pyridazine Derivatives

CompoundModificationHuman Liver Microsome Stability (% remaining after 10 min)Rat Liver Microsome Stability (% remaining after 10 min)Mouse Liver Microsome Stability (% remaining after 10 min)Caco-2 Permeability (nm/s)
4 6-anilino group11%14%1%Not Reported
5 Modified to address metabolic stability99%76%44%34

Data sourced from a study on Tyk2 JH2 inhibitors. nih.gov

Elucidation of Unexplored Biological Targets and Mechanisms of Action

While some biological targets of imidazo[1,2-b]pyridazine derivatives are known, further investigation is needed to uncover novel mechanisms of action and identify new therapeutic targets. For example, certain derivatives have shown potent inhibitory activity against kinases like IRAK4, which is a therapeutic target for diffuse large B-cell lymphoma with the MYD88 L265P mutation. researchgate.netmedchemexpress.com Another derivative, compound 5, demonstrated cellular selectivity for the activated B-cell-like subtype of this lymphoma. researchgate.net

The imidazo[1,2-b]pyridazine scaffold has been explored for its activity against a variety of kinases, including mammalian and protozoan kinases. nih.gov Some derivatives have shown selective inhibition of DYRKs and CLKs with IC50 values below 100 nM. nih.gov Additionally, these compounds have demonstrated potent inhibition of Plasmodium falciparum CLK1 (PfCLK1). nih.gov

Further research could explore the potential of Imidazo[1,2-b]pyridazine derivative 4 and its analogues to interact with other biological targets. For instance, some derivatives have been synthesized and evaluated for their binding affinity to β-amyloid plaques, suggesting a potential application in the imaging and treatment of Alzheimer's disease. nih.gov Specifically, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (compound 4 in that study) showed a high binding affinity (Ki = 11.0 nM) to Aβ plaques. nih.gov

Integration of Advanced Computational Methodologies (e.g., AI, Machine Learning) in Drug Discovery

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify potential drug targets and predict the pharmacokinetic and pharmacodynamic properties of new compounds. researchgate.net This can significantly expedite the process of virtual screening and the design of novel drug candidates with improved safety profiles. researchgate.net For example, machine learning models can be trained to predict the bitterness of molecules in the early stages of development, potentially reducing the need for animal testing. mednexus.org

In the context of this compound, AI can be used to:

Predictive Modeling: Develop models to forecast the potency, selectivity, and metabolic stability of new analogues based on their chemical structures.

De Novo Drug Design: Generate novel imidazo[1,2-b]pyridazine structures with desired properties.

Target Identification: Analyze biological data to identify previously unknown targets for this class of compounds. researchgate.net

Challenges and Opportunities in Preclinical Development of this compound

The preclinical development of this compound and its analogues presents both challenges and opportunities. A significant hurdle is ensuring a favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability. nih.govdrugbank.com As seen with early derivatives, achieving a balance between metabolic stability and permeability can be difficult. nih.gov

Another challenge lies in the potential for off-target effects, which necessitates thorough selectivity profiling against a broad panel of kinases and other relevant biological targets. nih.gov The successful development of targeted covalent inhibitors based on the imidazo[1,2-a]pyridine (B132010) scaffold for KRAS G12C-mutated cancers highlights the potential for developing highly specific therapies. rsc.org

Opportunities in preclinical development include the exploration of this scaffold for a wide range of diseases. The imidazo[1,2-b]pyridazine core is considered a "privileged scaffold" due to its ability to bind to multiple targets with high affinity. nih.govdrugbank.com This versatility has led to investigations into its use as anticancer, anti-inflammatory, antiviral, and antiparasitic agents. nih.gov

Exploration of Novel Applications Beyond Current Therapeutic Foci

The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends beyond their current primary focus on cancer and inflammatory diseases. nih.gov The inherent versatility of this scaffold opens up avenues for exploring novel applications.

One promising area is in neurodegenerative diseases. As previously mentioned, certain derivatives have shown high affinity for β-amyloid plaques, suggesting their potential as diagnostic imaging agents or therapeutic agents for Alzheimer's disease. nih.gov

Another area of interest is in the treatment of neglected tropical diseases. Recent research has highlighted the potential of the imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma. researchgate.net Furthermore, derivatives have been investigated for their activity against parasitic kinases, such as those found in Plasmodium and Leishmania. nih.gov

The broad biological activity of this class of compounds also includes potential applications as anticonvulsants, antiallergics, and antihistamines. researchgate.net The ability of some derivatives to interact with central and peripheral-type benzodiazepine (B76468) receptors further expands their potential therapeutic utility. anu.edu.au

Strategies for Addressing Solubility and Bioavailability Challenges

Poor aqueous solubility is a common challenge in drug development that can significantly limit oral bioavailability. ekb.eg Several strategies can be employed to address the solubility and bioavailability issues associated with this compound and its analogues.

Chemical Modifications:

Prodrugs: The creation of prodrugs is a common chemical manipulation to enhance properties like aqueous solubility and membrane permeability. ekb.eg

Salt Formation: For ionizable compounds, forming salts can significantly improve solubility and dissolution rate. ekb.eg The pH of the microenvironment plays a critical role in the effectiveness of this strategy. ekb.eg

Introduction of Polar Moieties: Incorporating polar groups, such as nitro and amino moieties, has been explored to increase the biological activity scope of imidazo[1,2-b]pyridazine compounds. researchgate.net

Formulation Strategies:

Lipid-Based Carriers and Micelles: These systems can encapsulate poorly soluble drugs and enhance their absorption. ekb.eg

Nanocarriers: Encapsulating the drug in nanoparticles can improve its solubility and bioavailability. ekb.eg

Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate. ekb.eg

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. ekb.eg

A study on a related 3-nitroimidazo[1,2-a]pyridine (B1296164) series demonstrated that replacing a 4-chlorophenylthioether moiety with a pyridin-4-yl substituent greatly improved aqueous solubility and gastrointestinal permeability. mdpi.com This highlights the impact of specific structural modifications on physicochemical properties.

Q & A

Q. What are the most reliable synthetic methodologies for preparing imidazo[1,2-b]pyridazine derivatives, and how can purity be optimized?

A multi-step synthetic approach using readily available substrates (e.g., 2-aminopyridines) is recommended. For example, solid-phase synthesis involving halogenation at the 3-position of the imidazo[1,2-a]pyridine scaffold ensures high purity and scalability. Post-synthetic modifications, such as coupling with secondary amines, can enhance yield and purity. Analytical techniques like HPLC and NMR are critical for purity validation .

Q. How can researchers design initial biological screening protocols for imidazo[1,2-b]pyridazine derivatives?

Prioritize antimicrobial and kinase inhibition assays based on structural analogs. For antimicrobial screening, use standard strains like Staphylococcus aureus and Candida albicans (MIC determination). For kinase inhibition, employ enzymatic assays (e.g., Tyk2 JH2 domain binding studies) with IC50 calculations. Computational pre-screening via molecular docking can guide target selection .

Q. What analytical techniques are essential for characterizing imidazo[1,2-b]pyridazine derivatives?

Structural elucidation requires NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. Purity assessment via HPLC (>95%) and thermal stability analysis (TGA/DSC) are mandatory for reproducibility. Substituent positioning at the 2- and 3-positions should be validated using 2D NMR techniques like COSY and NOESY .

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions influence the biological activity of imidazo[1,2-b]pyridazine derivatives?

Substituents at these positions critically modulate target affinity. For example:

  • 3-Cyanomethyl groups enhance anti-ulcer activity by mimicking metabolic intermediates of zolimidine .
  • 2-Substituted amines improve antimicrobial potency by disrupting bacterial membrane integrity (e.g., derivatives 2 and 5 in Raju et al. showed MIC ≤ 1 µg/mL against E. coli) . Systematic SAR studies using parallel synthesis and in silico modeling (e.g., molecular dynamics simulations) can identify optimal substituents .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for these derivatives?

Discrepancies often arise from pharmacokinetic limitations. Address this by:

  • Optimizing logP values (2–4) via prodrug strategies to enhance bioavailability.
  • Metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., 8-phenylmethoxy groups in compound X are prone to oxidative cleavage) .
  • Pharmacophore refinement using cryo-EM or X-ray co-crystallography to validate binding modes .

Q. How can computational tools accelerate the discovery of novel imidazo[1,2-b]pyridazine-based therapeutics?

  • Virtual screening : Use ligand-based pharmacophore models (e.g., generated from known kinase inhibitors) to prioritize derivatives.
  • ADMET prediction : Tools like SwissADME or pkCSM can forecast bioavailability and toxicity.
  • Quantum mechanical calculations : Assess reactivity of intermediates (e.g., imidazo[1,2-b]pyridazine radicals) to optimize synthetic pathways .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up imidazo[1,2-b]pyridazine synthesis, and how can they be mitigated?

  • Challenge : Low yields in multi-component reactions due to side reactions.
  • Solution : Use flow chemistry for precise control of reaction parameters (e.g., temperature, residence time). Copper-catalyzed C-H functionalization offers atom-economical scalability (>80% yield in gram-scale reactions) .

Q. How can researchers validate the selectivity of imidazo[1,2-b]pyridazine derivatives against off-target proteins?

  • Kinase profiling panels : Screen against >100 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.